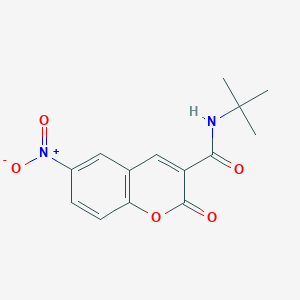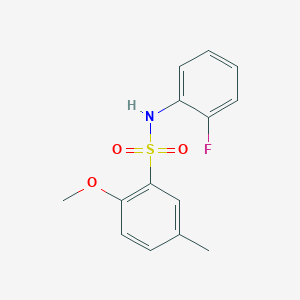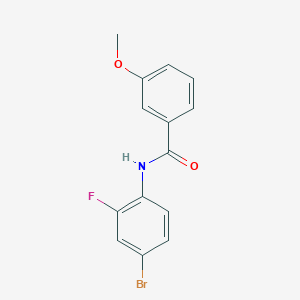
N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide, also known as BCA, is a chemical compound that has been widely used in scientific research due to its diverse applications. BCA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 351.87 g/mol.
Wirkmechanismus
The mechanism of action of N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide is not fully understood. However, it has been proposed that N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide acts as an acetylcholinesterase inhibitor, which leads to the accumulation of acetylcholine in the synaptic cleft. This, in turn, results in the overstimulation of the nervous system, leading to paralysis and death of the target organism.
Biochemical and Physiological Effects:
N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has been found to have both biochemical and physiological effects. In plants, N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide inhibits the activity of the enzyme protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll. This leads to the disruption of photosynthesis and the eventual death of the plant. In insects, N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide disrupts the nervous system by inhibiting acetylcholinesterase, leading to paralysis and death. N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has also been found to have antifungal activity by inhibiting the growth of fungi.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has several advantages for use in lab experiments. It is a relatively cheap and easily synthesized compound that has a wide range of applications. Additionally, N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has a long shelf life and is stable under normal laboratory conditions. However, there are also limitations to the use of N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide in lab experiments. N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide is highly toxic and must be handled with care. Additionally, N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has a low solubility in water, which can make it difficult to use in aqueous-based experiments.
Zukünftige Richtungen
For the use of N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide in scientific research include the development of new insecticides and herbicides and the synthesis of novel compounds with potential biological activity.
Synthesemethoden
N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide can be synthesized through a multistep process starting from 4-chloro-2-methylphenol. The synthesis involves the protection of the hydroxyl group, followed by the introduction of the benzyl and tert-butyl groups to the nitrogen atom. The final step involves the deprotection of the hydroxyl group to yield the desired product. The synthesis of N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has been used in various scientific research applications, including as an herbicide, insecticide, and fungicide. N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has been found to inhibit the growth of several plant species, making it a potential herbicide. It has also been used as an insecticide and fungicide due to its ability to disrupt the nervous system of insects and fungi. Additionally, N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has been used in medicinal chemistry as a building block for the synthesis of novel compounds with potential biological activity.
Eigenschaften
IUPAC Name |
N-benzyl-N-tert-butyl-2-(4-chloro-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2/c1-15-12-17(21)10-11-18(15)24-14-19(23)22(20(2,3)4)13-16-8-6-5-7-9-16/h5-12H,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUWDFKDPTUTBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=CC=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5867664.png)

![N-(4-ethoxyphenyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B5867671.png)


![3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5867711.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5867725.png)


![2-ethyl-4-methyl-1-[(4-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5867747.png)
![N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5867750.png)
